Lipophilicity Comparison: Target vs. Des-methoxy Analog
The 3,4,5-trimethoxy substitution significantly increases the computed octanol-water partition coefficient (LogP) relative to the unsubstituted N-(octan-2-yl)aniline core. The target compound exhibits a LogP of 4.56 versus 4.53 for N-(octan-2-yl)aniline, reflecting the lipophilic contribution of the three methoxy groups on the phenyl ring . This difference, while modest, occurs alongside a major increase in hydrogen-bond acceptor capacity (from 1 to 4 acceptors), indicating that the compound achieves high membrane permeability potential while retaining polar functionality for target engagement.
| Evidence Dimension | Computed LogP (octanol-water partition coefficient) |
|---|---|
| Target Compound Data | LogP = 4.56 |
| Comparator Or Baseline | N-(octan-2-yl)aniline (CAS 29675-81-8): LogP = 4.53 |
| Quantified Difference | ΔLogP = +0.03 (target more lipophilic) |
| Conditions | Data sourced from ChemSrc computed properties; comparison based on identical calculation methodology across compounds. |
Why This Matters
The higher LogP of the target compound suggests superior membrane permeability over the des-methoxy analog, a critical factor in cell-based assays and in vivo distribution studies.
